Cas no 1219841-91-4 (N-(3-chloro-4-fluorophenyl)-1-cyanocyclopropane-1-carboxamide)

N-(3-chloro-4-fluorophenyl)-1-cyanocyclopropane-1-carboxamide is a specialized organic compound featuring a cyclopropane core functionalized with a cyano group and a carboxamide moiety, linked to a 3-chloro-4-fluorophenyl substituent. This structure imparts unique reactivity and potential utility in agrochemical or pharmaceutical applications, where its chloro-fluorophenyl group may enhance binding affinity or metabolic stability. The presence of the cyano group offers versatility for further derivatization, while the cyclopropane ring contributes to conformational rigidity. The compound’s well-defined molecular architecture makes it a valuable intermediate in synthetic chemistry, particularly for developing bioactive molecules with tailored properties. Its purity and stability under standard conditions ensure reliable performance in research and industrial processes.
N-(3-chloro-4-fluorophenyl)-1-cyanocyclopropane-1-carboxamide structure
1219841-91-4 structure
Product Name:N-(3-chloro-4-fluorophenyl)-1-cyanocyclopropane-1-carboxamide
CAS No:1219841-91-4
MF:C11H8ClFN2O
MW:238.645424842834
CID:6216387
PubChem ID:49670481
Update Time:2025-05-23

N-(3-chloro-4-fluorophenyl)-1-cyanocyclopropane-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-chloro-4-fluorophenyl)-1-cyanocyclopropane-1-carboxamide
    • AKOS019164247
    • N-(3-chloro-4-fluorophenyl)-1-cyanocyclopropanecarboxamide
    • 1219841-91-4
    • F5847-0179
    • Inchi: 1S/C11H8ClFN2O/c12-8-5-7(1-2-9(8)13)15-10(16)11(6-14)3-4-11/h1-2,5H,3-4H2,(H,15,16)
    • InChI Key: PWJLVBINDWFWJD-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)NC(C1(C#N)CC1)=O)F

Computed Properties

  • Exact Mass: 238.0309187g/mol
  • Monoisotopic Mass: 238.0309187g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 347
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 52.9Ų

N-(3-chloro-4-fluorophenyl)-1-cyanocyclopropane-1-carboxamide Pricemore >>

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Additional information on N-(3-chloro-4-fluorophenyl)-1-cyanocyclopropane-1-carboxamide

Professional Introduction to N-(3-chloro-4-fluorophenyl)-1-cyanocyclopropane-1-carboxamide (CAS No. 1219841-91-4)

N-(3-chloro-4-fluorophenyl)-1-cyanocyclopropane-1-carboxamide, identified by its CAS number 1219841-91-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by a cyclopropane ring incorporated into an amide functional group, which is known for its unique structural and pharmacological properties. The presence of both chloro and fluoro substituents on the aromatic ring enhances its potential as a versatile intermediate in the synthesis of biologically active agents.

The structural motif of N-(3-chloro-4-fluorophenyl)-1-cyanocyclopropane-1-carboxamide is particularly intriguing due to the combination of electron-withdrawing and electron-donating groups that influence its electronic and steric properties. The cyclopropane ring, a three-membered carbon heterocycle, introduces rigidity to the molecular framework, which can be advantageous in binding interactions with biological targets. Additionally, the amide group serves as a key pharmacophore, often involved in hydrogen bonding interactions within protein active sites.

In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. Compounds featuring cyclopropane moieties have been explored for their potential to modulate various biological pathways, including enzyme inhibition and receptor binding. The specific substitution pattern of N-(3-chloro-4-fluorophenyl)-1-cyanocyclopropane-1-carboxamide makes it a promising candidate for further investigation in this context.

The chloro and fluoro substituents on the aromatic ring play a crucial role in determining the compound's reactivity and metabolic stability. Chlorine atoms are known to enhance binding affinity through dipole interactions and can also influence metabolic pathways by affecting enzyme selectivity. Fluorine atoms, on the other hand, are often introduced to improve lipophilicity and metabolic stability, as well as to modulate receptor binding affinity. The combination of these two substituents in N-(3-chloro-4-fluorophenyl)-1-cyanocyclopropane-1-carboxamide suggests that it may exhibit a balance of these properties, making it an attractive scaffold for drug discovery.

The cyanocyclopropane moiety is particularly noteworthy, as it introduces a polar group that can engage in hydrogen bonding or participate in ionic interactions with biological targets. This feature can be exploited to enhance binding affinity or selectivity for specific receptors or enzymes. Additionally, the cyanide group can undergo various chemical transformations, allowing for further derivatization and optimization of the compound's pharmacological profile.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with high accuracy before conducting expensive wet-lab experiments. Molecular modeling studies have been instrumental in understanding the binding modes of N-(3-chloro-4-fluorophenyl)-1-cyanocyclopropane-1-carboxamide with potential target proteins. These studies have revealed that the compound can effectively interact with various enzymes and receptors, suggesting its potential as a lead compound for drug development.

In vitro studies have begun to explore the pharmacological properties of N-(3-chloro-4-fluorophenyl)-1-cyanocyclopropane-1-carboxamide, focusing on its interaction with key biological targets relevant to various diseases. Initial results indicate that the compound exhibits promising activity against certain enzymes and receptors, although further optimization is needed to enhance its potency and selectivity. These findings are consistent with previous reports on cyclopropanecarboxamides, which have shown significant potential in modulating biological pathways associated with inflammation, pain, and cancer.

The synthesis of N-(3-chloro-4-fluorophenyl)-1-cyanocyclopropane-1-carboxamide presents unique challenges due to the sensitivity of the cyclopropane ring and the presence of reactive functional groups. However, recent advances in synthetic methodology have made it possible to access such compounds with high yield and purity. Techniques such as transition-metal-catalyzed reactions and palladium-mediated cross-coupling reactions have been particularly useful in constructing the complex framework of this molecule.

The potential applications of N-(3-chloro-4-fluorophenyl)-1-cyanocyclopropane-1-carboxamide extend beyond traditional pharmaceuticals. Its unique structural features make it a valuable intermediate for synthesizing other biologically active compounds, including agrochemicals and materials with specialized properties. As research continues to uncover new applications for this class of molecules, N-(3-chloro-4-fluorophenyl)-1-cyanocyclopropane-1-carboxamide

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